2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQNUSLHOWIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 1-methylpyrrolidine, and acetic anhydride.
Formation of Intermediate: The initial step involves the reaction of ethylamine with acetic anhydride to form N-ethylacetamide.
Addition of Pyrrolidinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Pyrrolidine Derivatives
(a) 2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
- CAS : 1353960-15-2
- Molecular Formula : C₁₃H₂₆N₄O
- Molecular Weight : 213.32 g/mol
- Key Difference : Replacement of the ethyl group with an isopropyl substituent.
(b) 2-Amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]-acetamide
- CAS : 1353996-68-5
- Molecular Formula : C₁₆H₂₃N₃O
- Molecular Weight : 273.37 g/mol
- Key Differences :
- Cyclopropyl and benzyl substituents replace ethyl and methyl groups.
- Stereospecific (R)-configuration at the pyrrolidine ring.
- Implications :
Functional Group Variants
(a) Cyano-Substituted Acetamides
Examples from (e.g., 2-Cyano-N-cyclohexyl-acetamide, 2-Cyano-N-benzyl-acetamide):
- Key Difference: Cyano (-CN) group replaces the amino (-NH₂) group.
- Implications: The electron-withdrawing cyano group reduces basicity, altering reactivity and interaction with biological targets. Such derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) rather than receptor ligands .
(b) 2-Cyano-N-[(methylamino)carbonyl]acetamide
- CAS : 6972-77-6
- Molecular Formula : C₅H₇N₃O₂
- Key Difference: Methylamino carbonyl substituent.
- Implications: Limited toxicological data raises safety concerns for industrial or pharmaceutical use .
Application-Specific Analogues
(a) Acetochlor (Herbicide)
- CAS : N/A (Trade Name: MON-097)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Key Differences : Chloro and ethoxymethyl groups.
- Implications :
(b) N-(2-Hydroxypyridin-3-yl)acetamide
Critical Analysis of Research Findings
- Structural Flexibility : The target compound’s pyrrolidine and ethyl groups balance lipophilicity and solubility, making it suitable for CNS-targeting applications.
- Safety Considerations: Cyano derivatives (e.g., CAS 6972-77-6) lack thorough toxicological profiles, limiting their utility despite structural similarities .
- Stereochemical Impact : The (R)-configuration in the cyclopropyl-benzyl analog (CAS 1353996-68-5) underscores the importance of chirality in bioactivity, a factor absent in the racemic target compound .
Biological Activity
2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide, identified by its CAS number 1353976-90-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is . The compound features an amine functional group, which is critical for its biological interactions.
1. Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various pharmacological activities, including:
- Antibacterial Activity : Some derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.04 to 0.05 M against E. coli and B. subtilis .
- Antifungal Activity : Certain pyrrolidine derivatives have also been evaluated for antifungal properties, showing promising results against various fungal strains .
2. Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications of the molecular structure can enhance biological activity. In a related study, modifications to the N-substituents significantly impacted the potency of inhibitors targeting NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) . The most potent analogs exhibited nanomolar potency, emphasizing the importance of structural optimization in drug design.
Table 1: Structure-Activity Relationship Analysis
| Compound | R Group | pIC50 (nM) | Remarks |
|---|---|---|---|
| LEI-401 | (S)-3-hydroxypyrrolidine | 72 | Most potent inhibitor identified |
| Compound 2 | Morpholine | >100 | Moderate activity observed |
Case Studies
Recent studies have explored the effects of similar compounds on emotional behavior and neurochemical pathways. For example, LEI-401, a close analog, was shown to significantly reduce anandamide levels in neuronal cells and exhibited profound effects on emotional behavior in mice models . This highlights the potential for using such compounds in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
